molecular formula C17H20N2O2 B029809 2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine CAS No. 86847-67-8

2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine

Cat. No.: B029809
CAS No.: 86847-67-8
M. Wt: 284.35 g/mol
InChI Key: SOXFRJCJASVFDB-UHFFFAOYSA-N
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Description

2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of a pivaloylamino group at the second position and an alpha-hydroxybenzyl group at the third position of the pyridine ring. This compound has a molecular formula of C17H20N2O2 and a molecular weight of 284.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine typically involves the reaction of 2-chloropyridine with pivaloylamine under basic conditions to form the pivaloylamino derivative. This intermediate is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a suitable catalyst to introduce the alpha-hydroxybenzyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pivaloylamino-3-(alpha-hydroxyethyl)pyridine
  • 2-Pivaloylamino-3-(alpha-hydroxypropyl)pyridine
  • 2-Pivaloylamino-3-(alpha-hydroxybutyl)pyridine

Uniqueness

2-Pivaloylamino-3-(alpha-hydroxybenzyl)pyridine is unique due to the presence of the alpha-hydroxybenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-[hydroxy(phenyl)methyl]pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11,14,20H,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXFRJCJASVFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395426
Record name 5P-345S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-67-8
Record name N-[3-(Hydroxyphenylmethyl)-2-pyridinyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86847-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5P-345S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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